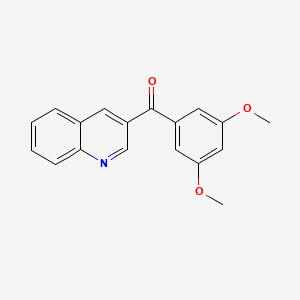

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone

CAS No.: 1187167-23-2

Cat. No.: VC11699195

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187167-23-2 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | (3,5-dimethoxyphenyl)-quinolin-3-ylmethanone |

| Standard InChI | InChI=1S/C18H15NO3/c1-21-15-8-13(9-16(10-15)22-2)18(20)14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3 |

| Standard InChI Key | JZGZOKMQWPHNNE-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

Introduction

(3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a synthetic organic compound that combines a dimethoxy-substituted phenyl group with a quinoline moiety through a methanone (ketone) bridge. This compound is of interest in medicinal chemistry and material sciences due to its structural features and potential biological activities. Below, we explore its synthesis, chemical properties, potential applications, and research findings.

Synthesis Pathways

The synthesis of (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone involves coupling a quinoline derivative with a dimethoxybenzaldehyde or similar precursor under conditions that promote the formation of the methanone bridge. A common route includes:

-

Reactants:

-

3-Quinolinecarboxylic acid or its derivatives.

-

3,5-Dimethoxybenzoyl chloride or aldehyde.

-

-

Reagents and Conditions:

-

Catalysts: Acid chlorides or Lewis acids (e.g., AlCl).

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Temperature: Moderate heating (~50–80°C).

-

The reaction typically proceeds through Friedel-Crafts acylation or condensation mechanisms.

Biological Activities and Applications

Research on compounds structurally related to (3,5-Dimethoxyphenyl)(quinolin-3-yl)methanone has revealed several potential applications:

-

Anticancer Activity:

-

Antiviral Properties:

-

Neuroprotective Effects:

-

Material Science:

-

The compound's aromaticity and functional groups could make it suitable for use in organic semiconductors or dyes.

-

Research Insights

Limitations and Future Directions

While promising, the compound faces challenges such as:

-

Limited solubility in aqueous environments.

-

Potential cytotoxicity at higher concentrations.

Future research could focus on:

-

Derivatization to improve pharmacokinetics.

-

Expanding biological assays to include antibacterial and antifungal activities.

-

Exploring its role in photophysical applications due to its aromatic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume